![molecular formula C14H15ClN2O2 B12577233 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride CAS No. 581785-06-0](/img/structure/B12577233.png)
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ion, a phenyl group, and a hydroxymethylamino moiety. Its chemical formula is C14H15ClN2O2, and it is often used in research due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridinium ion and the introduction of the hydroxymethylamino group. One common synthetic route involves the reaction of 4-phenylpyridine with chloroacetyl chloride to form an intermediate, which is then reacted with hydroxylamine to introduce the hydroxymethylamino group. The final step involves the quaternization of the pyridine nitrogen with a suitable alkylating agent to form the pyridinium ion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylated derivatives, reduced pyridine compounds, and substituted pyridinium salts.
Applications De Recherche Scientifique
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can interact with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of their activity. The hydroxymethylamino group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s effects are mediated through pathways involving enzyme inhibition, protein modification, and signal transduction.
Comparaison Avec Des Composés Similaires
1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride can be compared with similar compounds such as:
Tris(hydroxymethyl)aminomethane: Known for its buffering capacity in biochemical assays.
4-Phenylpyridine: A precursor in the synthesis of various pyridinium salts.
N-Methylpyridinium chloride: Used in organic synthesis and as a phase transfer catalyst.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
581785-06-0 |
|---|---|
Formule moléculaire |
C14H15ClN2O2 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
N-(hydroxymethyl)-2-(4-phenylpyridin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-11-15-14(18)10-16-8-6-13(7-9-16)12-4-2-1-3-5-12;/h1-9,17H,10-11H2;1H |
Clé InChI |
PXEOAWMKWLKDKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)NCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



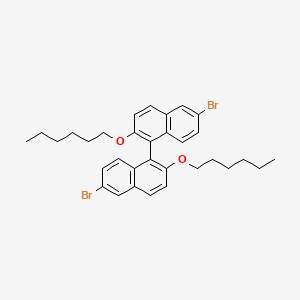
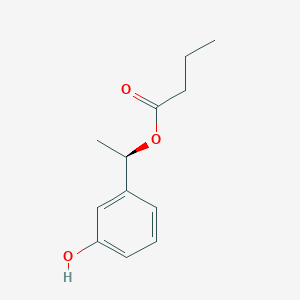
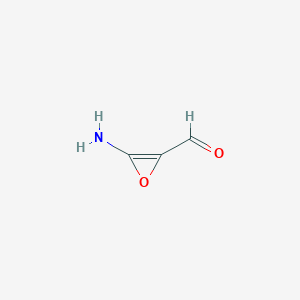
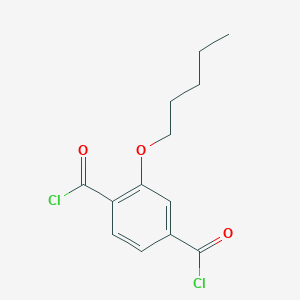
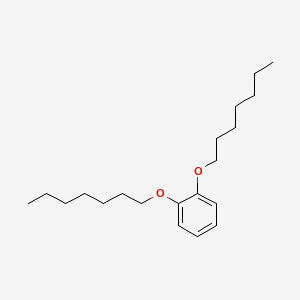


![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
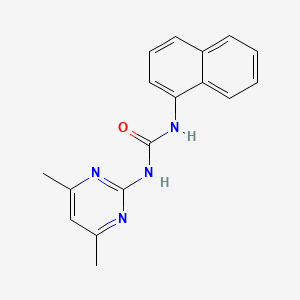
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)
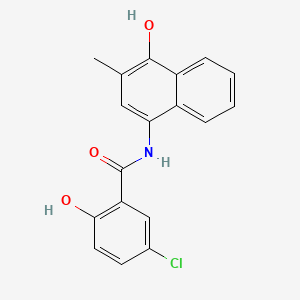

![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)
